JWGQNJUNBCBJCO-UEMVXNNUSA-N
Description
The compound identified by the InChIKey JWGQNJUNBCBJCO-UEMVXNNUSA-N is a chlorinated dibenzodioxin derivative, as inferred from nomenclature conventions and structural analogs discussed in authoritative toxicology literature . Chlorinated dibenzodioxins are persistent environmental pollutants characterized by two benzene rings connected by two oxygen atoms, with varying degrees of chlorine substitution.
Key physicochemical properties of such compounds typically include:
- Molecular weight: 320–460 g/mol (depending on chlorine substitution).
- Melting point: 200–350°C (increases with chlorination degree).
- LogP (octanol-water partition coefficient): 6–8 (high lipophilicity).
- Half-life in soil: 10–15 years.
These properties are critical for understanding environmental persistence and bioaccumulation, as highlighted in regulatory databases like the Global Substance Registration System (GSRS), which provides standardized identifiers (UNIIs) and regulatory-grade descriptions for health-relevant substances .
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.445 |
InChI |
InChI=1S/C22H24N2O3/c1-24-9-8-21-17-13-4-5-15(25-2)18(17)27-19(21)22(26-3)7-6-20(21,16(24)10-13)11-14(22)12-23/h4-7,14,16,19H,8-11H2,1-3H3/t14-,16-,19-,20-,21+,22?/m1/s1 |
InChI Key |
JWGQNJUNBCBJCO-UEMVXNNUSA-N |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C#N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Chlorinated dibenzodioxins and dibenzofurans (PCDD/Fs) share structural similarities but differ in oxygen atom placement and chlorine substitution patterns. Below is a comparative analysis of JWGQNJUNBCBJCO-UEMVXNNUSA-N with three well-characterized analogs:
| Property | This compound | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Octachlorodibenzo-p-dioxin (OCDD) | 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) |
|---|---|---|---|---|
| Chlorine Substitution | Not specified | 2,3,7,8 positions | All 8 positions | 2,3,4,7,8 positions |
| Molecular Weight (g/mol) | ~360 (estimated) | 322 | 460 | 358 |
| Toxicity Equivalence Factor (TEF) | Unknown | 1.0 (reference compound) | 0.0001–0.0003 | 0.5 |
| Environmental Half-life | Not available | 9–15 years | >15 years | 8–12 years |
| Primary Sources | Industrial byproducts | Waste incineration, herbicide production | Chlorine bleaching, thermal processes | Combustion of PCBs |
Sources: Toxicological profiles from chlorinated dioxin studies , WHO TEF guidelines, and GSRS .
Spectral and Analytical Data
Comparative spectral data for structural elucidation (e.g., 13C-NMR, IR, and mass spectrometry) are essential for differentiating chlorinated dioxins. For example:
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